Superior Yield in Controlled Nitration: 1-Methoxy-2-nitronaphthalene vs. 2-Methoxy-1-nitronaphthalene
1-Methoxy-2-nitronaphthalene can be synthesized from 1-methoxynaphthalene with a reported yield of 74% using bismuth nitrate pentahydrate in dichloromethane at 0–5°C . In contrast, the regioisomer 2-methoxy-1-nitronaphthalene, derived from 2-methoxynaphthalene, is obtained in a significantly lower yield of 32% under comparable solid-phase nitration conditions [1]. This disparity underscores the impact of the methoxy group's position on the efficiency of nitration, directly affecting the cost-effectiveness and scalability of its synthesis.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 74% yield (from 1-methoxynaphthalene using Bi(NO₃)₃·5H₂O) |
| Comparator Or Baseline | 2-Methoxy-1-nitronaphthalene: 32% yield (from 2-methoxynaphthalene using Mg(NO₃)₂ on silica gel) |
| Quantified Difference | 42 percentage points higher yield for the target compound |
| Conditions | Nitration of respective methoxynaphthalenes under optimized laboratory conditions. |
Why This Matters
A 42-percentage-point increase in synthetic yield directly translates to lower raw material costs, reduced waste, and improved process efficiency for procurement and scale-up.
- [1] scite.ai. (n.d.). Solid-Phase Aromatic Nitration with Mg(NO3)2 on Silica Gel. Retrieved April 16, 2026, from https://scite.ai/reports/solid-phase-aromatic-nitration-with-mgno-1Z2gx8 View Source
